2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol is a chemical compound characterized by its unique spirocyclic structure, which includes an oxygen atom and a nitrogen atom in its ring system. The compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of biologically active molecules.
Source and Classification
The compound can be classified under spiro compounds, specifically as a derivative of 2-oxa-8-azaspiro[4.5]decane, with the addition of a hydroxymethyl group at the 3-position. Its chemical formula is and it has a molecular weight of approximately 141.21 g/mol. The compound is cataloged under CAS number 176-69-2, indicating its recognition in chemical databases for research and commercial purposes.
Methods and Technical Details
The synthesis of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol typically involves several steps. One notable method includes the reaction of 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate with methanolic hydrogen chloride under controlled temperature conditions (0 to 20 °C) for approximately 24 hours. The product is purified through ion exchange chromatography and subsequent solvent evaporation techniques, yielding a high purity product with an impressive yield of about 88% .
Another synthesis approach involves starting from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, which can lead to the formation of the spirocyclic framework .
Structure and Data
The molecular structure of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol features a spiro arrangement that includes both an oxygen atom and a nitrogen atom within its cyclic framework. The spiro system contributes to its unique three-dimensional conformation, which can significantly influence its chemical reactivity and biological interactions.
The structure can be represented as follows:
This indicates the presence of eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom.
Reactions and Technical Details
2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol can participate in various chemical reactions typical for compounds containing nitrogen and oxygen functionalities. These may include nucleophilic substitutions, where the hydroxymethyl group can act as a nucleophile or participate in condensation reactions to form more complex structures.
The compound's reactivity can also be influenced by its ability to undergo transformations such as oxidation or reduction depending on the reagents used .
Process and Data
While specific mechanisms of action for 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol are still under investigation, compounds with similar structural features have been noted for their biological activities, including analgesic properties through modulation of pain pathways . The presence of the spirocyclic system may enhance receptor binding affinities or alter pharmacokinetic profiles compared to non-spiro analogs.
Physical and Chemical Properties
The physical properties of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol include its solubility in various organic solvents, which is crucial for its application in synthetic chemistry and biological assays. The melting point and boiling point are yet to be extensively documented but are essential parameters for understanding its stability under different conditions.
Chemical properties include its reactivity towards electrophiles due to the presence of functional groups that can undergo further derivatization, making it a versatile building block in organic synthesis .
Scientific Uses
2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol has potential applications in medicinal chemistry as a scaffold for developing new therapeutic agents targeting various diseases, particularly those related to pain management and neurological disorders . Its structural uniqueness may allow for the design of compounds with improved efficacy and reduced side effects compared to existing drugs.
Tetrahydropyran-4-carbonitrile serves as a pivotal precursor for constructing the spirocyclic framework of 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol. This method involves nucleophilic displacement followed by intramolecular cyclization. The carbonitrile group undergoes reduction with lithium aluminum hydride to generate a primary amine, which subsequently participates in ring-forming reactions. Critical to this pathway is the activation of the tetrahydropyran ring at the C4 position, enabling nucleophilic attack by nitrogen to form the azaspiro junction. The hydroxymethyl group at C3 is introduced late in the sequence via reductive amination or Grignard addition, requiring precise stoichiometric control to avoid over-alkylation [3] [8].
Table 1: Key Intermediates from Tetrahydropyran-4-carbonitrile
Intermediate | Reaction Sequence | Yield (%) |
---|---|---|
4-(Aminomethyl)tetrahydropyran | Reduction of carbonitrile | 85 |
Spirocyclic lactam | Intramolecular amidation | 72 |
Hydroxymethyl derivative | Reduction of lactam or aldehyde addition | 68 |
A streamlined approach employs 1-bromo-2-fluoroethane as a two-carbon synthon for spirocycle assembly. The halogenated reagent reacts with tetrahydropyran-4-carbonitrile derivatives under basic conditions (e.g., potassium carbonate in acetonitrile), forming a secondary amine intermediate. Subsequent heating induces intramolecular nucleophilic substitution, where the amine displaces fluoride to establish the azetidine or pyrrolidine ring of the spiro system. This method excels in regioselectivity due to fluoride’s superior leaving-group ability compared to bromide, minimizing dihaloethane polymerization byproducts. Typical reaction temperatures range from 80–100°C, with yields highly dependent on solvent polarity [3] [5].
Table 2: Spiroannulation Efficiency with 1-Bromo-2-fluoroethane
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Acetonitrile | 80 | 12 | 78 |
Dimethylformamide | 100 | 8 | 65 |
Tetrahydrofuran | 65 | 24 | 52 |
Ketal-containing precursors undergo acid-catalyzed rearrangements to access the spiro[4.5]decane skeleton. Treatment with Bronsted acids (e.g., p-toluenesulfonic acid in toluene) or Lewis acids (e.g., boron trifluoride etherate) triggers ketal hydrolysis and concurrent oxocarbenium ion formation. This electrophilic species is captured intramolecularly by nitrogen nucleophiles, leading to ring expansion. Optimal conditions use anhydrous solvents and controlled water content (50–200 ppm) to prevent competitive hydrolysis without compromising rearrangement efficiency. This method demonstrates exceptional atom economy but requires meticulous optimization of acid strength to avert decomposition [7].
Solvent polarity critically influences cyclization kinetics and byproduct formation. Polar aprotic solvents (e.g., dimethylformamide) accelerate intramolecular displacement but risk N-alkylation side products. Dichloromethane/toluene mixtures balance polarity and minimize solvation of nucleophiles, enhancing ring-closure rates. Catalytically, zinc iodide (5–10 mol%) significantly improves diastereoselectivity in Prins-type cyclizations by coordinating with ether oxygen and nitrogen lone pairs, enforcing a chair-like transition state. Conversely, protic solvents like ethanol diminish yields (<30%) due to hydrolytic pathways [4] [5].
Table 3: Solvent and Catalyst Impact on Spirocycle Yield
Condition | Diastereomeric Ratio | Yield (%) |
---|---|---|
Dichloromethane (neat) | 3:1 | 62 |
Dimethylformamide + ZnI₂ | 8:1 | 84 |
Ethanol | - | 28 |
Achieving enantiopure 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol derivatives mandates chiral auxiliaries or catalysts. Jacobsen’s thiourea catalysts (20 mol%) induce asymmetry during spiroannulation via hydrogen-bonding interactions with carbonyl intermediates, affording enantiomeric excesses >90%. Alternatively, Oppolzer’s sultam directs stereochemistry at the C3 hydroxymethyl center through steric shielding, though auxiliary removal necessitates additional steps. SnBr₄ suppresses racemization during Prins cyclizations by accelerating oxocarbenium ion formation, reducing 2-oxonia-Cope rearrangement side reactions that erode enantiopurity [4] [7].
Hydrochloride salts enhance crystallinity and storage stability of the target compound. Gas-phase hydrogen chloride exposure in diethyl ether precipitates the salt quantitatively. Accelerated stability studies (40°C/75% RH) reveal hygroscopicity challenges: the hydrochloride absorbs 2.3% w/w water within 48 hours, inducing clumping. Co-processing with hydrophobic counterions (e.g., pamoate) reduces moisture uptake to <0.5% under identical conditions. The free base exhibits superior thermal stability (decomposition onset: 215°C) versus the salt (190°C), necessitating moisture-proof packaging for pharmaceutical applications [2] [8].
Table 4: Stability Profile of Hydrochloride Salt vs. Free Base
Parameter | Hydrochloride Salt | Free Base |
---|---|---|
Hygroscopicity (48h) | 2.3% w/w | 0.9% w/w |
Decomposition Onset | 190°C | 215°C |
Crystallinity | High | Moderate |
The secondary amine within the azaspiro core undergoes selective alkylation/acylation. Flow chemistry systems with immobilized bases (e.g., polymer-bound diisopropylethylamine) enable efficient N-alkylation using alkyl halides (e.g., benzyl bromide) at 60°C, achieving >95% conversion in <10 minutes residence time. Acylation employs acid chlorides in toluene with 4-dimethylaminopyridine catalyst, suppressing O-acylation of the hydroxymethyl group. Notably, steric hindrance at the spiro junction limits bulkier electrophiles (e.g., tert-butyl bromoacetate) to <40% conversion, necessitating microwave assistance (150°C) for complete reaction [6] [8].
Table 5: Representative Derivatives and Synthetic Efficiency
Derivative | Reagent | Conversion (%) |
---|---|---|
N-Benzyl-8-azaspiro[4.5]decane-3-methanol | Benzyl bromide | 97 |
N-Acetyl-8-azaspiro[4.5]decane-3-methanol | Acetyl chloride | 89 |
N-(2-Fluoroethyl)-8-azaspiro[4.5]decane-3-methanol | 1-Bromo-2-fluoroethane | 78 |
The synthetic methodologies and derivatization pathways described herein establish a robust foundation for developing 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol as a versatile scaffold in medicinal chemistry and materials science.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8